molecular formula C21H18ClN5O3 B2470750 3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899389-22-1

3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2470750
CAS No.: 899389-22-1
M. Wt: 423.86
InChI Key: ZFDSNWOWKQQKDY-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications

Role in Medicinal Chemistry

Heterocycles, including furan and thiophene, are key structural units in drug design, contributing to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs. These structures are often involved in the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action. The furan-2-yl and furan-3-yl substituents, in particular, demonstrate the importance of bioisosteric replacement in enhancing the activity of bioactive molecules, suggesting that our compound of interest could have implications in the development of new therapeutics (Ostrowski, 2022).

Potential CNS Applications

Research on benzimidazoles, imidazothiazoles, and imidazoles, which share structural motifs with the compound , indicates a potential for the synthesis of more potent drugs acting on the Central Nervous System (CNS). These compounds, through various modifications, show promise in addressing CNS diseases, with the furan ring(s) potentially enhancing CNS penetration for the treatment of neurological disorders. This highlights a research path for the compound in the exploration of novel CNS drugs (Saganuwan, 2020).

Importance in Synthetic Biology

The development of unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, for synthetic biology applications emphasizes the significance of imidazo[2,1-f]purine derivatives in expanding the genetic alphabet. These studies demonstrate the utility of such compounds in creating synthetic organisms or biotechnological tools, offering a perspective on how the compound might be used to advance research in synthetic biology and genetic engineering (Saito-Tarashima & Minakawa, 2018).

Environmental Impact and Detection

While not directly related to the specific compound , research into the occurrence, fate, and behavior of similar compounds in aquatic environments underlines the environmental relevance of purine derivatives. Understanding the environmental impact and developing detection methods for these compounds can inform research on their safe use and potential ecological effects (Haman et al., 2015).

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-15-7-5-9-30-15)24(2)21(29)27(19(17)28)11-14-6-3-4-8-16(14)22/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDSNWOWKQQKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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